molecular formula C12H8S5 B14905004 2,5-Bis(thiophen-2-ylsulfanyl)thiophene

2,5-Bis(thiophen-2-ylsulfanyl)thiophene

Cat. No.: B14905004
M. Wt: 312.5 g/mol
InChI Key: QATPWAAMKAYSGY-UHFFFAOYSA-N
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Description

2,5-Bis(thiophen-2-ylsulfanyl)thiophene is an organic compound with the molecular formula C12H8S5. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two thiophen-2-ylsulfanyl groups attached to the 2 and 5 positions of the central thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(thiophen-2-ylsulfanyl)thiophene typically involves the reaction of thiophene with thiophen-2-ylsulfanyl groups. One common method is the Stille coupling reaction, which involves the coupling of thiophene derivatives with organotin reagents in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(thiophen-2-ylsulfanyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis(thiophen-2-ylsulfanyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(thiophen-2-ylsulfanyl)thiophene involves its interaction with molecular targets through its sulfur atoms and conjugated π-electron system. These interactions can lead to changes in electronic properties, making the compound useful in electronic applications. The sulfur atoms can also participate in redox reactions, contributing to the compound’s reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(thiophen-2-ylsulfanyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of thiophen-2-ylsulfanyl groups enhances its potential for use in electronic and optoelectronic applications compared to other thiophene derivatives .

Properties

Molecular Formula

C12H8S5

Molecular Weight

312.5 g/mol

IUPAC Name

2,5-bis(thiophen-2-ylsulfanyl)thiophene

InChI

InChI=1S/C12H8S5/c1-3-9(13-7-1)15-11-5-6-12(17-11)16-10-4-2-8-14-10/h1-8H

InChI Key

QATPWAAMKAYSGY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SC2=CC=C(S2)SC3=CC=CS3

Origin of Product

United States

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